![molecular formula C16H9FN2O2S B2534952 3-(4-フルオロフェニル)-2-チオキソ-2,3-ジヒドロ[1]ベンゾフロ[3,2-d]ピリミジン-4(1H)-オン CAS No. 866896-71-1](/img/new.no-structure.jpg)

3-(4-フルオロフェニル)-2-チオキソ-2,3-ジヒドロ[1]ベンゾフロ[3,2-d]ピリミジン-4(1H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

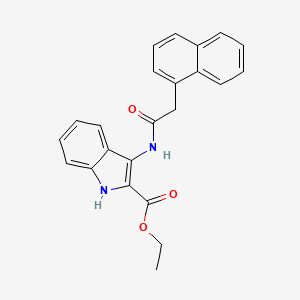

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a thioxo group, and a dihydrobenzofuro structure

科学的研究の応用

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

作用機序

Target of Action

The primary target of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1Similar compounds have been used as hosts in blue phosphorescent organic light-emitting diodes .

Mode of Action

The compound is used as an electron-transport-type host in the device application . It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This suggests that the compound may interact with its targets by facilitating electron transport.

Biochemical Pathways

Given its use in organic light-emitting diodes, it may be involved in the pathways related to electron transport and light emission .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not available in the search results

Result of Action

The compound, when used as an electron-transport-type host mixed with a hole-transport-type host in blue phosphorescent organic light-emitting diodes, showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue phosphorescent organic light-emitting diodes .

生化学分析

Biochemical Properties

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinase D, a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The interaction between 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one and protein kinase D is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase D by 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase D, leading to the inhibition of its enzymatic activity . This inhibition disrupts the phosphorylation of downstream targets, resulting in altered cell signaling and gene expression. Furthermore, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may also interact with other proteins and enzymes, contributing to its multifaceted biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against protein kinase D . Long-term studies have shown that prolonged exposure to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound effectively inhibit protein kinase D activity and suppress tumor growth without causing significant toxicity . At higher doses, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dose optimization for therapeutic applications.

Metabolic Pathways

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the overall pharmacokinetic profile and biological activity of the compound.

Transport and Distribution

The transport and distribution of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a vital role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with protein kinase D and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the nucleus or mitochondria, further modulating its biological effects.

準備方法

The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Formation of the benzofuro[3,2-d]pyrimidine core: This step typically involves the cyclization of appropriate starting materials under controlled conditions.

Introduction of the thioxo group: This is achieved through the reaction of the intermediate compound with sulfur-containing reagents.

Attachment of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反応の分析

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine analogues: These compounds share a similar core structure but differ in the substituents and functional groups attached.

Triazole-pyrimidine hybrids: These compounds have a different heterocyclic core but may exhibit similar biological activities.

Benzofuro[3,2-d]pyrimidine derivatives: These compounds have variations in the substituents and functional groups, leading to differences in their chemical and biological properties.

The uniqueness of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1

特性

CAS番号 |

866896-71-1 |

|---|---|

分子式 |

C16H9FN2O2S |

分子量 |

312.32 |

IUPAC名 |

3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H9FN2O2S/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)22)11-3-1-2-4-12(11)21-14/h1-8H,(H,18,22) |

InChIキー |

KHMXQPNKPSJRRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2534869.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2534876.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2534880.png)

![4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)